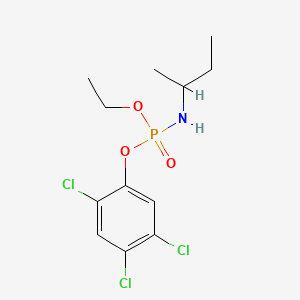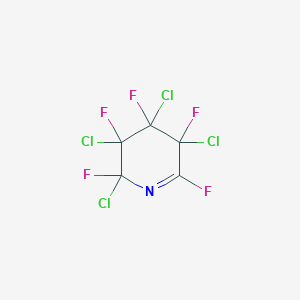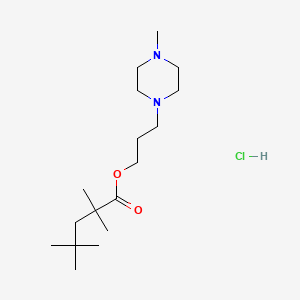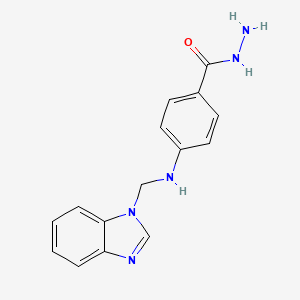
1H-Pyrazole, 1,1'-methylenebis[3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its unique structural features and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with formaldehyde and 3,5-dimethylpyrazole under acidic conditions. This reaction typically yields the desired compound with high efficiency .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and iodic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrazole: A basic pyrazole compound with similar structural features.
3,5-Dimethylpyrazole: A derivative with two methyl groups at positions 3 and 5.
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with distinct functional groups.
Uniqueness: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] stands out due to its methylene bridge connecting two pyrazole rings, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
28791-82-4 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H16N4/c1-8-5-10(3)14(12-8)7-15-11(4)6-9(2)13-15/h5-6H,7H2,1-4H3 |
InChI Key |
LGQXVRIHIPWAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)





![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)




